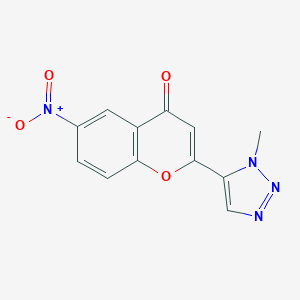
甲基(6-甲基-2-吡啶甲基)胺
描述
Methyl(6-methyl-2-pyridylmethyl)amine, also known as Methyl(6-methyl-2-pyridylmethyl)amine, is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl(6-methyl-2-pyridylmethyl)amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66567. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl(6-methyl-2-pyridylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl(6-methyl-2-pyridylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
金属络合物形成
已经研究了甲基(6-甲基-2-吡啶甲基)胺在金属络合物形成中的作用。这种化合物与其他吡啶衍生物一起,显示出与Mn2+、Fe2+、Co2+、Ni2+、Cu2+等各种金属离子形成络合物的有趣行为。这些络合物已经分析了它们的稳定常数、热力学性质以及由于吡啶环上的甲基基团对立体位阻的影响。这些络合物在理解各种化学和生物过程中的金属配体相互作用方面具有重要意义(Anderegg et al., 1977)。
铬络合物中的配位几何
在另一项研究中,探讨了在吡啶环的6位进行甲基取代对铬(III)络合物的配位几何和反应性的影响。这些发现对于理解金属配位化学的结构方面及其在催化和材料科学中的影响至关重要(Carney et al., 2004)。
Mn(II)和Zn(II)络合物的抗菌性质
还进行了关于合成从胺中得到的Mn(II)和Zn(II)大环席夫碱络合物的研究,其中包括甲基(6-甲基-2-吡啶甲基)胺。这些络合物对各种细菌表现出抗菌活性,展示了这类化合物在新型抗菌剂开发中的潜力(Rezaeivala et al., 2014)。
铜(II)络合物的电化学性质
一项关于三脚架多吡啶甲基胺配体的铜(II)络合物的研究,包括甲基(6-甲基-2-吡啶甲基)胺,揭示了它们的结构和电化学性质的见解。这类研究对于电化学传感器和催化剂的发展至关重要(Nagao et al., 1996)。
金属络合物的配体合成
甲基(6-甲基-2-吡啶甲基)胺已经用于合成金属络合物的非对称二酰胺配体。这些配体在配位化学研究中具有应用,并有可能在金属基药物或催化剂设计中发挥作用(Napitupulu et al., 2006)。
光催化应用
对这种化合物衍生的钌络合物的研究显示了在光催化反应中的潜在应用,这对于开发新的光驱动化学转化方法至关重要(Arora et al., 2016)。
作用机制
属性
IUPAC Name |
N-methyl-1-(6-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-3-5-8(10-7)6-9-2/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUUQGZZLWYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220002 | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-57-9 | |
| Record name | N,6-Dimethyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6971-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl(6-methyl-2-pyridylmethyl)amine interact with metal ions to form complexes, and what are the potential implications of this interaction?
A1: Research indicates that Methyl(6-methyl-2-pyridylmethyl)amine acts as a tridentate ligand, meaning it can bind to a metal ion through three donor atoms. [] Specifically, it coordinates with divalent metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) through its nitrogen and oxygen atoms. [] This interaction leads to the formation of stable metal complexes with a 1:1 metal-to-ligand ratio. [] These complexes demonstrate enhanced antibacterial activity compared to the free ligand, suggesting potential applications in developing new antimicrobial agents. []
Q2: What spectroscopic techniques were employed to characterize the novel ligand and its metal complexes, and what key structural insights were obtained?
A2: The researchers utilized a combination of spectroscopic methods to characterize the newly synthesized ligand and its metal complexes. These included:
- Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the ligand. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and connectivity of atoms within the ligand molecule. []
- Fourier Transform Infrared (FT-IR) Spectroscopy: To identify functional groups present in the ligand and study the metal-ligand bonding interactions. []
- Ultraviolet–visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the ligand and its complexes, providing information about the coordination environment around the metal ions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-Iodo-2-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B147134.png)








![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)

